Cas no 2227676-07-3 ((1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
- 2227676-07-3
- EN300-1965059
-
- Inchi: 1S/C9H10F3NO3/c1-15-6-4-13-7(16-2)3-5(6)8(14)9(10,11)12/h3-4,8,14H,1-2H3/t8-/m0/s1
- InChI Key: YHSVWINRSAKRMX-QMMMGPOBSA-N
- SMILES: FC([C@H](C1=CC(=NC=C1OC)OC)O)(F)F
Computed Properties
- Exact Mass: 237.06127767g/mol
- Monoisotopic Mass: 237.06127767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 51.6Ų
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965059-0.25g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1965059-5.0g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1965059-0.05g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1965059-0.5g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1965059-1g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 1g |
$1343.0 | 2023-09-17 | ||
Enamine | EN300-1965059-10g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1965059-0.1g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1965059-2.5g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1965059-1.0g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1965059-10.0g |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227676-07-3 | 10g |
$6635.0 | 2023-05-31 |
(1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol
Comprehensive Overview of (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 2227676-07-3)
The compound (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol, identified by its CAS number 2227676-07-3, is a chiral fluorinated alcohol derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 2,5-dimethoxypyridine moiety and the trifluoroethanol group, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in asymmetric synthesis and its applications in drug discovery.
In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol aligns with this trend, as the trifluoromethyl group is known to improve pharmacokinetic properties. This compound is particularly relevant in the development of central nervous system (CNS) therapeutics, where fluorine incorporation is a common strategy to optimize blood-brain barrier penetration.
The chiral center in (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol is another critical aspect, as enantiopure compounds are essential for stereoselective synthesis. This property is highly sought after in the production of active pharmaceutical ingredients (APIs), where enantiomeric purity can significantly impact efficacy and safety. The compound's 2,5-dimethoxypyridine scaffold also contributes to its versatility, serving as a building block for heterocyclic chemistry applications.
From an industrial perspective, CAS 2227676-07-3 is gaining attention for its scalability and compatibility with green chemistry principles. Manufacturers are exploring eco-friendly synthetic routes to produce this compound, addressing the growing emphasis on sustainable chemical processes. This aligns with global initiatives to reduce the environmental footprint of chemical production, making (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol a candidate for green synthesis methodologies.
In the context of drug design, the compound's fluorine atoms and pyridine ring offer opportunities for molecular docking studies and structure-activity relationship (SAR) analysis. Computational chemists are leveraging these features to design novel inhibitors for enzyme targets, particularly in oncology and infectious diseases. The rise of AI-driven drug discovery platforms has further amplified interest in such structurally diverse intermediates.
Another emerging application of (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol lies in material science. Its fluorinated structure can enhance the properties of liquid crystals and organic semiconductors, catering to advancements in flexible electronics and optoelectronic devices. This interdisciplinary potential underscores the compound's relevance beyond traditional pharmaceutical uses.
For researchers seeking high-purity (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol, analytical methods such as HPLC and chiral chromatography are critical for quality control. The compound's CAS registry number 2227676-07-3 ensures precise identification in chemical databases, facilitating literature reviews and patent searches. Its inclusion in commercial catalogs reflects its growing importance in the fine chemicals market.
In summary, (1S)-1-(2,5-dimethoxypyridin-4-yl)-2,2,2-trifluoroethan-1-ol represents a multifaceted compound with applications spanning medicinal chemistry, catalysis, and advanced materials. Its fluorine-rich architecture and chiral purity position it as a key player in modern synthetic strategies, resonating with contemporary research priorities like precision medicine and sustainable manufacturing.
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